Z-Gly-OSu

Catalog No.
S749789
CAS No.
2899-60-7
M.F
C14H14N2O6
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-OSu

CAS Number

2899-60-7

Product Name

Z-Gly-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)acetate

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C14H14N2O6/c17-11-6-7-12(18)16(11)22-13(19)8-15-14(20)21-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,20)

InChI Key

WSCWXNZWFZXKEH-UHFFFAOYSA-N

Synonyms

2899-60-7;Z-Gly-OSu;2,5-Dioxopyrrolidin-1-yl2-(((benzyloxy)carbonyl)amino)acetate;Z-glycineN-succinimidylester;2,5-dioxopyrrolidin-1-yln-[(benzyloxy)carbonyl]glycinate;Glycine,N-[(phenylmethoxy)carbonyl]-,2,5-dioxo-1-pyrrolidinylester;Maybridge4_002581;2,5-dioxopyrrolidin-1-yl2-{[(benzyloxy)carbonyl]amino}acetate;AC1L2QCA;AC1Q6LLE;96185_ALDRICH;SCHEMBL1412214;96185_FLUKA;CTK8B4389;MolPort-000-884-403;WSCWXNZWFZXKEH-UHFFFAOYSA-N;HMS1528F07;ZINC171261;EINECS220-789-7;Z-glycineN-hydroxysuccinimideester;ANW-44893;AR-1D4519;STK097588;ZINC00171261;AKOS000281778

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2

Z-Gly-OSu (N-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester, CAS 2899-60-7) is a pre-activated, isolable crystalline solid utilized extensively in peptide synthesis and bioconjugation . By incorporating the highly reactive N-hydroxysuccinimide (NHS) leaving group alongside the orthogonal benzyloxycarbonyl (Z) protecting group, this compound allows for rapid, high-yield aminolysis without the need for in situ coupling reagents. For industrial buyers and process chemists, its primary value lies in streamlining downstream purification, eliminating the handling of moisture-sensitive activators, and ensuring high stereochemical fidelity during chain elongation.

Workflow Fit

Coupling Pre-activated OSu ester enables direct amide bond formation without in situ activation
Protection Z group orthogonal to acid/base labile protectors; removed via hydrogenolysis
Handling Stable crystalline solid supports reproducible weighing and storage

Substituting pre-activated Z-Gly-OSu with a generic combination of Z-Gly-OH and in situ coupling agents (such as DCC or EDC) introduces significant process liabilities. DCC-mediated coupling generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely and often requires tedious filtration or chromatography that reduces overall yield [1]. Alternatively, substituting with p-nitrophenyl (ONp) active esters generates p-nitrophenol upon aminolysis; this byproduct is yellow, toxic, and requires repeated alkaline washes for removal, which can trigger base-catalyzed side reactions in sensitive peptide sequences [2]. Z-Gly-OSu avoids both pitfalls by releasing highly water-soluble N-hydroxysuccinimide, enabling a rapid, mild aqueous workup.

Substitution Risk

Z-Gly-OSu
Boc-/Fmoc-Gly-OSu
Orthogonal deprotection requirements differ; Z group removal does not match Boc (TFA) or Fmoc (piperidine) conditions
OSu ester
Glycine acyl chloride
Stable crystalline OSu ester vs moisture-sensitive liquid; handling and reproducibility may be affected

Byproduct Clearance Efficiency vs. p-Nitrophenyl Esters

When compared to p-nitrophenyl (ONp) active esters, Z-Gly-OSu provides a significantly more streamlined purification profile. The leaving group from Z-Gly-OSu, N-hydroxysuccinimide (NHS), exhibits a high aqueous solubility of approximately 50 g/L at 20 °C [1], allowing for rapid clearance via mild aqueous washes. In contrast, p-nitrophenol (the byproduct of ONp esters) has a lower aqueous solubility of ~16 g/L [2] and typically requires repeated alkaline washes for complete removal, which can jeopardize base-sensitive substrates.

Evidence DimensionAqueous solubility of leaving group byproduct
Target Compound Data~50 g/L (NHS byproduct)
Comparator Or Baseline~16 g/L (p-nitrophenol byproduct from Z-Gly-ONp)
Quantified Difference>3-fold higher baseline aqueous solubility for the NHS byproduct, eliminating the strict requirement for alkaline extraction.
ConditionsAqueous extraction at 20 °C, neutral to mildly basic pH

High byproduct solubility reduces the number of required wash steps and avoids harsh alkaline conditions, directly lowering processing time and improving overall yield for sensitive peptides.

Cost context
Reported
Z-Gly-OSu (25g): $95–$241; Z-Gly-OH (25g): $79.70
Pre-activated ester may reduce in situ activation costs and labour
Vendor catalog pricing; verify current quotes

Coupling Reagent Cost and Yield Efficiency vs. In Situ Activation

Utilizing pre-activated Z-Gly-OSu eliminates the requirement for stoichiometric amounts of expensive and moisture-sensitive coupling reagents such as HATU or DCC. Industrial synthesis models, such as the sequential synthesis of tetra-glycylglycine, demonstrate that Z-Gly-OSu achieves >98% coupling conversion at room temperature without secondary activators [1]. Conversely, in situ activation with Z-Gly-OH and DCC not only requires additional reagent procurement but also generates dicyclohexylurea (DCU), which precipitates and necessitates tedious filtration steps that can mechanically trap the target product and reduce overall isolated yield[2].

Evidence DimensionCoupling conversion and reagent requirement
Target Compound Data>98% conversion without additional coupling agents
Comparator Or BaselineZ-Gly-OH + DCC requires 1-1.2 eq of DCC and generates insoluble DCU
Quantified Difference100% reduction in secondary coupling agent costs and elimination of DCU filtration steps.
ConditionsRoom temperature aminolysis in standard organic or biphasic solvent systems

Procuring the pre-activated ester simplifies the bill of materials and prevents mechanical yield losses associated with filtering insoluble urea byproducts.

Orthogonal removal
Class-level
Z group: H₂/Pd-C, stable to piperidine and TFA. Boc: TFA labile. Fmoc: piperidine labile.
Supports selective deprotection in complex peptide sequences
Standard SPPS and solution-phase protocols

Stereochemical Fidelity During Chain Elongation

While glycine itself is achiral, the choice of active ester significantly impacts the stereochemical integrity of the growing peptide chain or the nucleophilic amino acid during coupling. Studies on active ester methods demonstrate that N-hydroxysuccinimide esters (like Z-Gly-OSu) induce almost no detectable racemization in critical coupling models (e.g., Pro-Val + Pro) [1]. In direct contrast, alternative activated esters such as N-hydroxypiperidine or thiophenyl esters exhibit significantly higher racemization rates under identical conditions [1].

Evidence DimensionRacemization rate during peptide coupling
Target Compound DataNear-zero racemization observed for OSu ester methods
Comparator Or BaselineSignificantly higher racemization (often >10% in critical tests) for N-hydroxypiperidine or thiophenyl esters
Quantified DifferenceOSu esters provide superior stereofidelity, preventing epimerization of adjacent chiral centers during the coupling step.
ConditionsStandard peptide coupling conditions (critical racemization tests)

Ensuring high stereochemical purity during coupling prevents the formation of difficult-to-separate diastereomeric impurities, which is critical for pharmaceutical-grade peptide procurement.

Purity range
Specification review
Z-Gly-OSu: ≥95%–>97% (T, qNMR). Boc-Gly-OSu: ≥99% (T).
Adequate for most peptide synthesis; higher purity available if needed
Verify lot-specific CoA; store at -20°C
Material use
Class-level
Solvent-free CNT functionalization via 1,3-dipolar cycloaddition
Dual-purpose reagent for peptide and materials chemistry
Application specific to Z-protected derivatives

Liquid-Phase Peptide Synthesis (LPPS) of Short Peptides

Z-Gly-OSu is highly suited for the solution-phase synthesis of short, glycine-containing peptides (e.g., glycylglycine derivatives or tetra-glycylglycine) [1]. Its ability to react quantitatively at room temperature while releasing a water-soluble byproduct makes it ideal for scalable industrial LPPS where avoiding column chromatography is a strict economic requirement.

Bioconjugation and Surface Modification

Due to the high reactivity of the OSu ester toward primary amines, Z-Gly-OSu is an excellent reagent for attaching a Z-protected glycine spacer to proteins, antibodies, or amine-functionalized surfaces[2]. The mild reaction conditions preserve the structural integrity of sensitive biomolecules while ensuring clean, high-yield attachment.

Synthesis of Enzymatic Substrates

Z-Gly-OSu is frequently utilized as a precursor to synthesize specific peptide substrates for enzymatic assays (e.g., post-proline cleaving enzymes) [3]. The Z-protecting group provides necessary hydrophobicity or recognition motifs, while the pre-activated ester ensures clean coupling to complex peptide fragments without generating toxic byproducts.

Application Selection Guide

Application
Selection Property
Validation Focus
Orthogonal peptide synthesis
Z group orthogonal stability
Selective hydrogenolysis without affecting acid/base labile protectors
Cost-effective procurement
Pre-activated ester eliminates separate activation step
Total cost and time savings for large-scale synthesis
Carbon nanotube functionalization
Z-protected amino acid as nanomaterials precursor
Solvent-free one-pot reaction compatibility

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

306.08518617 Da

Monoisotopic Mass

306.08518617 Da

Heavy Atom Count

22

Other CAS

2899-60-7

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